molecular formula C20H22N2O3 B11811474 6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B11811474
M. Wt: 338.4 g/mol
InChI Key: RZWSIHUAUVBQOA-UHFFFAOYSA-N
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Description

6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the biosynthesis of steroid hormones, thereby exerting its biological effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing the production of androgens and estrogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and potential applications. The presence of isopropyl and benzyl groups provides additional steric and electronic effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

6-propan-2-yl-3-[(4-propan-2-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C20H22N2O3/c1-11(2)14-7-5-13(6-8-14)9-17-18-15(20(23)24)10-16(12(3)4)21-19(18)25-22-17/h5-8,10-12H,9H2,1-4H3,(H,23,24)

InChI Key

RZWSIHUAUVBQOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NOC3=C2C(=CC(=N3)C(C)C)C(=O)O

Origin of Product

United States

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